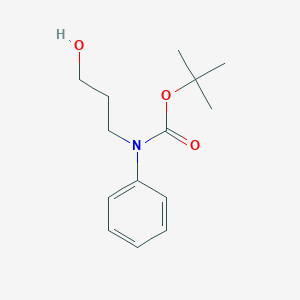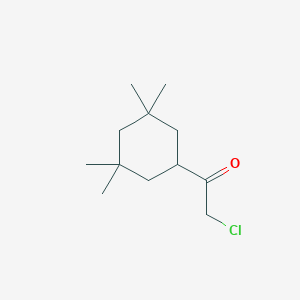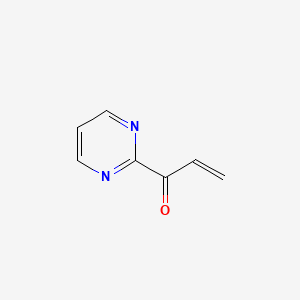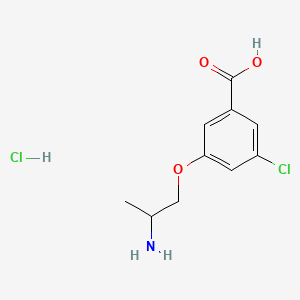
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with piperidine, followed by the introduction of a tert-butyl group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial process aims to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various halogenated or alkylated derivatives.
科学研究应用
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The piperidine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
Tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group at the 3-position of the piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-hydroxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-4-5-13(11-17)12-6-8-14(18)9-7-12/h6-9,13,18H,4-5,10-11H2,1-3H3 |
InChI 键 |
RSQMHOFSDSDNFB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B13556011.png)


![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)

![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)


